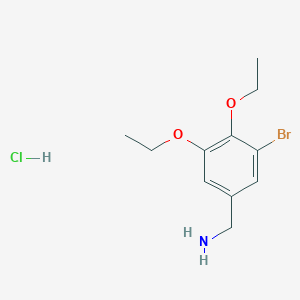

3-Bromo-4,5-diethoxy-benzylamine hydrochloride

CAS No.: 1052510-28-7

Cat. No.: VC5425293

Molecular Formula: C11H17BrClNO2

Molecular Weight: 310.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052510-28-7 |

|---|---|

| Molecular Formula | C11H17BrClNO2 |

| Molecular Weight | 310.62 |

| IUPAC Name | (3-bromo-4,5-diethoxyphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H16BrNO2.ClH/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2;/h5-6H,3-4,7,13H2,1-2H3;1H |

| Standard InChI Key | DFCLGUYOJMWHDJ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=C1)CN)Br)OCC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

3-Bromo-4,5-diethoxy-benzylamine hydrochloride (CAS 1052510-28-7) possesses the molecular formula C₁₁H₁₇BrClNO₂ and a molecular weight of 310.62 g/mol . The benzene ring features a bromine atom at the 3-position and ethoxy groups (-OCH₂CH₃) at the 4- and 5-positions, while the amine group (-CH₂NH₂) is bonded to the ring’s methylene bridge. Protonation of the amine forms the hydrochloride salt, improving stability and solubility in polar solvents.

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇BrClNO₂ | |

| Molecular Weight | 310.62 g/mol | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Recommendations | Room temperature (RT) | |

| Hazard Statements | H302, H315, H319, H335 |

The compound’s solubility profile necessitates careful solvent selection for stock solutions. For instance, preparing a 10 mM solution requires dissolving 1 mg in 3.2194 mL of solvent . Storage at -80°C extends stability to six months, while -20°C limits it to one month .

Synthesis and Manufacturing Processes

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step pathway involving:

-

Ethoxylation: Introducing ethoxy groups via nucleophilic substitution on a brominated resorcinol derivative.

-

Bromination: Electrophilic aromatic substitution to position bromine at the 3-position.

-

Methylamination: Coupling a methylamine group to the aromatic ring via reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Comparative analysis with analogues like 3-chloro-4,5-dimethoxy-benzylamine reveals that ethoxy groups confer greater steric bulk and electron-donating effects, potentially altering reactivity in cross-coupling reactions.

Applications in Pharmaceutical Research and Organic Synthesis

Medicinal Chemistry

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills require containment with inert absorbents and disposal as hazardous waste.

Comparative Analysis with Structural Analogues

| Compound | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|

| 3-Bromo-4,5-dimethoxy-benzylamine | -OCH₃ at 4,5 | 296.59 g/mol | Reduced steric bulk vs. ethoxy |

| 3-Chloro-4,5-diethoxy-benzylamine | Cl at 3 | 266.74 g/mol | Lower atomic mass halogen |

| 4,5-Diethoxy-benzylamine | No halogen at 3 | 225.29 g/mol | Lacks cross-coupling site |

The bromine atom in 3-bromo-4,5-diethoxy-benzylamine provides superior leaving-group ability compared to chlorine, enhancing utility in metal-catalyzed reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume